molecular formula C16H15N3OS B3015325 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034402-47-4

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B3015325
CAS No.: 2034402-47-4
M. Wt: 297.38
InChI Key: GESPZVBCAAKEBB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyridine scaffold with a benzylthio group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can be compared with other similar compounds such as:

List of Similar Compounds

Properties

IUPAC Name

2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESPZVBCAAKEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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